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Compound of Interest

Compound Name: Trichloroethanol

Cat. No.: B127377 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichloroethanol (TCE) offers a rapid and effective method for the fluorescent, stain-free

detection of proteins directly within polyacrylamide gels. This technique relies on a UV light-

induced reaction between TCE and tryptophan residues in proteins, producing a fluorescent

signal that allows for immediate visualization after electrophoresis. This method eliminates the

need for traditional staining and destaining steps, saving time and reducing hazardous waste.

Furthermore, TCE-based detection is compatible with downstream applications such as

Western blotting and mass spectrometry. This document provides detailed protocols for optimal

TCE concentration and its application in protein analysis.

Data Presentation
The following table summarizes the key quantitative parameters for optimal protein detection

using in-gel trichloroethanol.
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Parameter Optimal Value/Range Notes

Trichloroethanol (TCE)

Concentration
0.5% (v/v)

This concentration provides a

robust fluorescent signal

without significantly altering gel

polymerization or protein

migration.

Detection Limit (Typical

Proteins)
~0.2 µg

Sensitivity is dependent on the

tryptophan content of the

protein.[1]

Detection Limit (Tryptophan-

rich Proteins)
As low as 20 ng

Proteins with a higher

percentage of tryptophan will

exhibit a stronger fluorescent

signal.[1]

Linear Dynamic Range (Total

Protein)
0.2 - 2.0 µg

The fluorescent signal is

proportional to the amount of

protein within this range.[1][2]

Linear Dynamic Range

(Tryptophan)
Up to 100 ng per band

The signal intensity is linear

with the mass of tryptophan in

the protein band.[1]

UV Activation Wavelength 300 nm
A standard UV transilluminator

is suitable for activation.

UV Activation Time 1 - 5 minutes

Optimal signal is typically

achieved within this time

frame. Prolonged exposure

does not significantly increase

the signal.[3]

Fluorescence Emission ~500 nm (blue-green)

The fluorescent signal is

readily captured with standard

gel imaging systems.[4][5][6]
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I. Preparation of TCE-Containing Polyacrylamide Gels
This protocol describes the preparation of a standard 12% Tris-Glycine SDS-PAGE gel with

0.5% (v/v) trichloroethanol.

Materials:

Acrylamide/Bis-acrylamide solution (30%)

1.5 M Tris-HCl, pH 8.8

1.0 M Tris-HCl, pH 6.8

10% (w/v) Sodium Dodecyl Sulfate (SDS)

2,2,2-Trichloroethanol (TCE)

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Deionized water

Gel casting equipment

Resolving Gel (10 mL for one mini-gel):

In a 15 mL conical tube, combine the following:

Deionized water: 3.3 mL

1.5 M Tris-HCl, pH 8.8: 2.5 mL

30% Acrylamide/Bis-acrylamide: 4.0 mL

10% SDS: 100 µL

Add 50 µL of 100% TCE to achieve a final concentration of 0.5% (v/v).
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Gently mix the solution.

Add 100 µL of 10% APS and 10 µL of TEMED.

Immediately mix and pour the gel between the glass plates, leaving space for the stacking

gel.

Overlay with isopropanol or water to ensure a flat surface.

Allow the gel to polymerize for 30-45 minutes at room temperature.

Stacking Gel (5 mL for one mini-gel):

In a separate tube, combine the following:

Deionized water: 3.4 mL

1.0 M Tris-HCl, pH 6.8: 0.5 mL

30% Acrylamide/Bis-acrylamide: 1.0 mL

10% SDS: 50 µL

Add 50 µL of 10% APS and 5 µL of TEMED.

Immediately mix, pour over the polymerized resolving gel, and insert the comb.

Allow the stacking gel to polymerize for at least 30 minutes.

II. Electrophoresis and Protein Visualization
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with

1X Tris-Glycine-SDS running buffer.

Load protein samples and molecular weight markers.

Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of

the gel.
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After electrophoresis, carefully remove the gel from the cassette.

Place the gel on a UV transilluminator (300 nm).

Activate the gel for 1-5 minutes. The protein bands will become fluorescent.

Image the gel using a gel documentation system equipped with a UV light source and a

standard camera.
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Gel Preparation

Electrophoresis

Visualization

Downstream Applications

Prepare Resolving Gel Mix

Add 0.5% (v/v) TCE

Pour and Polymerize Resolving Gel

Prepare and Polymerize Stacking Gel

Load Samples

Run Electrophoresis

Remove Gel from Cassette

UV Activation (1-5 min)

Image Fluorescent Signal

Western Blotting Mass Spectrometry
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Protein with Tryptophan Residue

Photochemical ReactionTrichloroethanol (TCE)

UV Light (300 nm)

Fluorescent Protein Product Detection (~500 nm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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